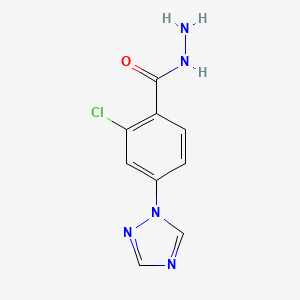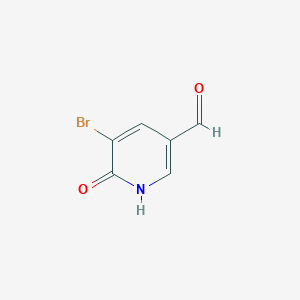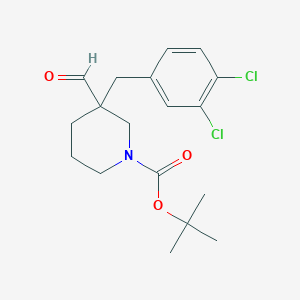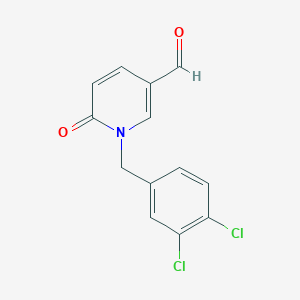![molecular formula C16H25IN2Si B1325010 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine CAS No. 913983-25-2](/img/structure/B1325010.png)
3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine
Descripción general
Descripción
3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the empirical formula C16H25IN2Si . It has a molecular weight of 400.37 . This compound is used in scientific research and its unique structure allows for diverse applications, such as drug discovery and materials synthesis.
Molecular Structure Analysis
The molecule contains a total of 46 bonds. There are 21 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Pyrrole, and 1 Pyridine .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a SMILES string ofCC(C)SiC)(C(C)C)n1cc(I)c2cccnc12 .
Aplicaciones Científicas De Investigación
Functionalization and Synthesis
The functionalization of 1H-pyrrolo[2,3-b]pyridine, a structure related to 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine, has been explored for the development of agrochemicals and functional materials. This includes the synthesis of derivatives with potential fungicidal activity (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Electrophilic Substitution Studies
Studies have demonstrated the feasibility of electrophilic substitutions on pyridines, offering insights into halogen shuffling and the potential for creating diverse chemical structures (Mongin, Tognini, Cottet, & Schlosser, 1998).
Preparation and Reactivity
Research has investigated various routes for the preparation of 1H-pyrrolo[2,3-b]pyridines, a related compound, and their reactivity, including reactions with electrophiles and the potential for creating diverse derivatives (Herbert & Wibberley, 1969).
Palladium-Catalyzed Syntheses
Palladium heteroannulation processes have been employed for the synthesis of substituted pyrrolo[2,3-b]pyridin-3-ones, showcasing advanced synthetic techniques for creating complex molecules (Desarbre & Mérour, 1996).
DNA Binding Properties
Studies on pyrrolo[2,3-b]pyridine derivatives have explored their interaction with calf thymus-DNA, indicating potential applications in biochemistry and molecular biology (Singla, Luxami, & Paul, 2016).
Synthesis of Radiolabeled Compounds
Syntheses involving 1H-pyrrolo[2,3-b]pyridine derivatives have been conducted for creating radiolabeled compounds, suggesting applications in imaging and diagnostics (Eskola et al., 2002).
Iodine-Mediated Cyclization
The use of iodine-mediated cyclization to create complex heterocyclic structures demonstrates the versatility and potential of these compounds in synthetic chemistry (Kobayashi, Nakamura, Shiroyama, Fukamachi, & Konishi, 2009).
Mecanismo De Acción
The mechanism of action for 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine is not specified in the search results. Its applications in drug discovery and materials synthesis suggest that it may interact with biological or chemical systems in a variety of ways.
Safety and Hazards
Propiedades
IUPAC Name |
(3-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25IN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-15(17)14-8-7-9-18-16(14)19/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAAQPVLWIAXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25IN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640116 | |
| Record name | 3-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913983-25-2 | |
| Record name | 3-Iodo-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913983-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)



![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)
![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)


![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)